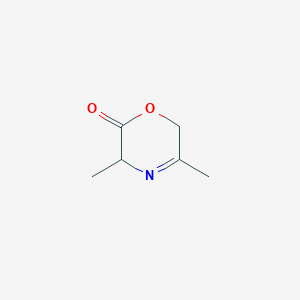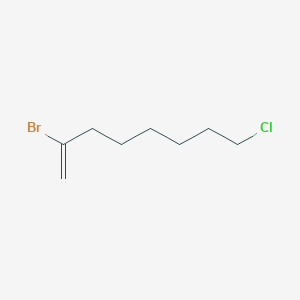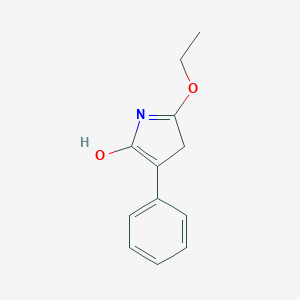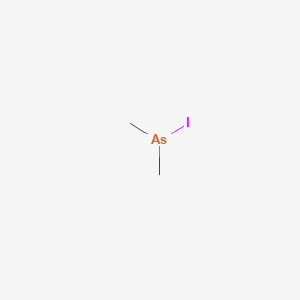
Bpbhp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bpbhp is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. Bpbhp is a synthetic molecule that belongs to the class of heterocyclic compounds and has a unique structure that allows it to interact with biological systems in a specific way. In
Wirkmechanismus
The mechanism of action of Bpbhp is complex and involves multiple pathways. In pharmacology, Bpbhp has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. In biochemistry, Bpbhp has been used to study the binding interactions between proteins and ligands. In environmental science, Bpbhp has been shown to adsorb onto the surface of pollutants, thereby removing them from contaminated soil and water.
Biochemische Und Physiologische Effekte
Bpbhp has been shown to have various biochemical and physiological effects in different systems. In pharmacology, Bpbhp has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. In biochemistry, Bpbhp has been used to study the kinetics of enzyme-catalyzed reactions. In environmental science, Bpbhp has been shown to adsorb onto the surface of pollutants, thereby reducing their toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Bpbhp has several advantages and limitations for lab experiments. One advantage is that it is a synthetic molecule that can be easily synthesized in large quantities. Another advantage is that it has a unique structure that allows it to interact with biological systems in a specific way. However, one limitation is that Bpbhp is a relatively new compound, and its safety and toxicity profile are not well-established. Another limitation is that the synthesis of Bpbhp requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Zukünftige Richtungen
There are several future directions for the study of Bpbhp. In pharmacology, future studies could focus on optimizing the structure of Bpbhp to improve its efficacy and reduce its toxicity. In biochemistry, future studies could focus on using Bpbhp to study the interactions between proteins and ligands in more detail. In environmental science, future studies could focus on developing new applications for Bpbhp in the removal of pollutants from contaminated soil and water.
Conclusion:
In conclusion, Bpbhp is a synthetic molecule that has shown potential applications in various scientific fields, including pharmacology, biochemistry, and environmental science. The synthesis of Bpbhp requires specialized equipment and expertise, and its safety and toxicity profile are not well-established. However, Bpbhp has a unique structure that allows it to interact with biological systems in a specific way, making it a promising compound for future research.
Synthesemethoden
The synthesis of Bpbhp involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the starting material, which is a commercially available compound. This compound is then subjected to a series of chemical reactions that result in the formation of Bpbhp. The final product is purified using various techniques, such as column chromatography, to obtain a high-purity sample.
Wissenschaftliche Forschungsanwendungen
Bpbhp has been studied extensively in various scientific fields, including pharmacology, biochemistry, and environmental science. In pharmacology, Bpbhp has shown potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In biochemistry, Bpbhp has been used as a tool to study protein-protein interactions and enzyme kinetics. In environmental science, Bpbhp has been investigated for its potential to remove pollutants from contaminated soil and water.
Eigenschaften
CAS-Nummer |
155289-55-7 |
|---|---|
Produktname |
Bpbhp |
Molekularformel |
C23H31N5OS |
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
(4aR,8aR)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydrophthalazin-1-one |
InChI |
InChI=1S/C23H31N5OS/c29-23-19-8-2-1-7-18(19)17-24-28(23)12-6-5-11-26-13-15-27(16-14-26)22-20-9-3-4-10-21(20)30-25-22/h3-4,9-10,17-19H,1-2,5-8,11-16H2/t18-,19+/m0/s1 |
InChI-Schlüssel |
BBONTYVGVUFBBF-RBUKOAKNSA-N |
Isomerische SMILES |
C1CC[C@@H]2[C@@H](C1)C=NN(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
SMILES |
C1CCC2C(C1)C=NN(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
Kanonische SMILES |
C1CCC2C(C1)C=NN(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
Synonyme |
2-(4-(4-(3-(1,2-benzisothiazolyl))-1-piperazinyl)butyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone 2-(4-(4-(3-(1,2-benzisothiazolyl))-1-piperazinyl)butyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone, (cis-(+-))-stereoisomer BPBHP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)

